molecular formula C16H12BrN5O B2642802 5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide CAS No. 2310013-38-6

5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2642802
CAS No.: 2310013-38-6
M. Wt: 370.21
InChI Key: NYTDGSUHRVCSAI-UHFFFAOYSA-N
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Description

5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a bromine atom, pyrimidine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by coupling with a pyrimidine-containing moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
  • 5-fluoro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
  • 5-iodo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide

Uniqueness

The uniqueness of 5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide lies in its bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

5-bromo-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O/c17-15-2-13(6-19-9-15)16(23)22-4-11-1-12(5-18-3-11)14-7-20-10-21-8-14/h1-3,5-10H,4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTDGSUHRVCSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C2=CN=CN=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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